(4-Tert-butyl-1,3-oxazol-2-yl)methanol
Overview
Description
(4-Tert-butyl-1,3-oxazol-2-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position of the oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of (4-Tert-butyl-1,3-oxazol-2-yl)methanol are currently unknown. Oxazoline, a five-membered heterocyclic species with one nitrogen and one oxygen in its backbone, is a key component of this compound . Many oxazoline-based ring structures are known for their biological activities , suggesting that this compound may interact with biological targets in a similar manner.
Mode of Action
Oxazoline derivatives have been shown to exhibit a wide spectrum of biological activities , suggesting that this compound may interact with its targets in a way that induces changes in cellular processes.
Biochemical Pathways
Given the biological activities associated with oxazoline derivatives , it is plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butyl-1,3-oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butyl-1,3-oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
(4-Tert-butyl-1,3-oxazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(4-Tert-butyl-1,3-oxazol-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(4-Tert-butyl-1,3-oxazol-2-yl)amine: Contains an amino group instead of a hydroxymethyl group.
(4-Tert-butyl-1,3-oxazol-2-yl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(4-Tert-butyl-1,3-oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 2-position enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various applications .
Properties
IUPAC Name |
(4-tert-butyl-1,3-oxazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOBTGZHSWTVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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